2-Methylfuro[3,4-b]pyrazine-5,7-dione

Physicochemical property Molecular weight Heavy-atom count

Medicinal chemistry hits from the parent furo[3,4-b]pyrazine-5,7-dione scaffold often show poor cellular potency due to limited membrane permeability. The 2-methyl analog addresses this gap with a +0.5 logP shift (XLogP3: 0.2 vs -0.3) while retaining identical TPSA (69.2 Ų), enabling direct permeability testing without altering hydrogen-bonding capacity. • +0.5 logP improvement over parent scaffold for enhanced passive permeability • Single methyl handle enables C-H activation or oxidation to build SAR libraries • Structurally distinct from furazano[3,4-b]pyrazine uncouplers (e.g., BAM15) for novel IP generation

Molecular Formula C7H4N2O3
Molecular Weight 164.12 g/mol
CAS No. 122942-34-1
Cat. No. B055713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylfuro[3,4-b]pyrazine-5,7-dione
CAS122942-34-1
SynonymsFuro[3,4-b]pyrazine-5,7-dione, 2-methyl- (9CI)
Molecular FormulaC7H4N2O3
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESCC1=CN=C2C(=N1)C(=O)OC2=O
InChIInChI=1S/C7H4N2O3/c1-3-2-8-4-5(9-3)7(11)12-6(4)10/h2H,1H3
InChIKeyNMCNQYAMHKCHIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylfuro[3,4-b]pyrazine-5,7-dione Procurement Guide


2‑Methylfuro[3,4‑b]pyrazine‑5,7‑dione is a methyl‑substituted heterocyclic anhydride belonging to the furo[3,4‑b]pyrazine‑5,7‑dione class. The parent scaffold (CAS 4744‑50‑7) is a known building block for kinase inhibitors and antimicrobial agents, while the methyl group at position 2 introduces a single, well‑defined structural perturbation that can modulate lipophilicity, metabolic stability, and downstream derivatisation chemistry [1]. Unlike the more extensively studied furazano[3,4‑b]pyrazine series (e.g., BAM15, a mitochondrial uncoupler with oral bioavailability), the methyl‑furopyrazine subclass remains largely unexplored in the primary literature, making the present compound a potentially attractive starting point for novel IP generation [2].

Kinase inhibitor and antimicrobial building block scaffold
Methyl perturbation probe for lipophilicity and metabolic stability SAR
Structurally underexplored core for novel IP generation

Differentiation of 2-Methylfuro[3,4-b]pyrazine-5,7-dione from Analogs


Within the furo[3,4‑b]pyrazine‑5,7‑dione family, the nature, number, and position of substituents on the pyrazine ring profoundly affect physicochemical properties and, consequently, biological performance. The parent compound (CAS 4744‑50‑7) lacks the methyl group and has a lower molecular weight (150.09 Da) and different lipophilicity [1]; the 2,3‑dimethyl analog (MW 178.15 Da) introduces a second methyl group, further altering logP and steric bulk . Even subtle changes can shift membrane permeability, target engagement, and metabolic clearance, meaning that screening hits obtained with one analog cannot be assumed to translate to another without direct comparative data.

Parent scaffold (CAS 4744-50-7)
Lower molecular weight and logP may not replicate the methyl analog's membrane permeability or metabolic profile.
2,3-Dimethyl analog
Additional methyl group introduces steric bulk and higher lipophilicity; screening hits may not transfer directly.
Furazano[3,4-b]pyrazines (e.g. BAM15)
Replacement of furan oxygen with furazan ring alters electronic properties and mitochondrial targeting, limiting interchangeability.

Quantitative Evidence: 2-Methylfuro[3,4-b]pyrazine-5,7-dione vs. Analogs


Molecular Weight and Heavy-Atom Count vs. Parent

2‑Methylfuro[3,4‑b]pyrazine‑5,7‑dione (MW 164.12 Da, 12 heavy atoms) is 9.3 % heavier than the unsubstituted parent furo[3,4‑b]pyrazine‑5,7‑dione (MW 150.09 Da, 11 heavy atoms), a difference that affects both molar dosing calculations and downstream synthetic strategies [1].

Molecular Weight vs. Parent
Cross-study comparable
164.12 Da+9.3%
Reported 14 Da mass increase alters gram-to-mole conversion and lead-like property compliance.
Computed by PubChem 2.2; review experimental confirmation if required.
Physicochemical property Molecular weight Heavy-atom count

Lipophilicity (XLogP3) vs. Parent Scaffold

The computed XLogP3 for 2‑methylfuro[3,4‑b]pyrazine‑5,7‑dione is 0.2, whereas the parent compound (CAS 4744‑50‑7) has a computed XLogP3 of −0.3, representing a ΔlogP of +0.5 units [1]. This shift is consistent with the addition of a single methyl group and falls within the range known to influence membrane permeability.

Lipophilicity (XLogP3)
Cross-study comparable
Target: XLogP3 0.2
Parent: XLogP3 -0.3
Δ +0.5
Reported logP shift may support cell-permeability screening when parent shows low cellular activity.
Computed value; experimental logD7.4 measurement may differ.
Lipophilicity XLogP3 Drug-likeness

TPSA and Rotatable Bonds Identical to Parent

Both 2‑methylfuro[3,4‑b]pyrazine‑5,7‑dione and the parent compound share a topological polar surface area (TPSA) of 69.2 Ų and zero rotatable bonds. The 2,3‑dimethyl analog (TPSA unchanged, MW 178.15) and the 1,4‑dioxide analog (TPSA 98.2 Ų, MW 182.09) show that adding more polar functionality rather than a single methyl group drastically alters the polarity/size balance [1].

TPSA and Rotatable Bonds
Class-level inference
Target: 69.2 Ų / 0 rot. bonds
1,4-Dioxide: 98.2 Ų (est.)
Δ -29.0 Ų vs. dioxide
Identical TPSA to parent with only logP tuned; 1,4-dioxide or dimethyl analogs alter polarity/size balance differently.
1,4-Dioxide TPSA estimated; data to verify.
Topological polar surface area Rotatable bond Molecular descriptor

Methyl Substituent as Synthetic Handle

The 2‑methyl group can serve as a latent site for oxidation (→ hydroxymethyl or carboxylate) or for C–H functionalisation chemistries, whereas the parent scaffold offers no similarly reactive aliphatic position. In the broader furopyrazine literature, methyl groups at the 2‑position have been exploited for lithiation/alkylation sequences (e.g., furopyridine series), yielding diverse analogues [1]. No quantitative yield comparison with the parent is available, but the synthetic utility is a qualitative differentiator.

Methyl as Synthetic Handle
Supporting evidence
1 reactive aliphatic C-H site
Qualitative differentiator: parent scaffold offers zero aliphatic sites for oxidation or C-H functionalisation.
Inferred from analogous furopyridine reactivity; method validation required.
Synthetic handle Derivatisation Structure‑activity relationship

Oral Bioavailability and Mitochondrial Targeting in Furazanopyrazines

Although no quantitative data exist for 2‑methylfuro[3,4‑b]pyrazine‑5,7‑dione itself, the structurally related furazano[3,4‑b]pyrazine BAM15 (which replaces the furan oxygen with a furazan ring) is orally bioavailable and selectively reduces mitochondrial coupling efficiency, suppressing breast‑cancer cell proliferation (MDA‑MB‑231 and EO771 cells) at low micromolar concentrations [1]. This class‑level precedent indicates that even minor modifications on the furo/furazano‑pyrazine core can yield drug‑like properties, providing a rationale for prioritising the 2‑methyl analog over completely uncharacterised alternatives.

Mitochondrial Targeting (Class Precedent)
Class-level inference
Data not determined for this compound
BAM15 (furazanopyrazine analog) shows oral bioavailability and reduced ATP production; class precedent provides a rationale for exploration.
Extrapolation from structurally distinct analog; requires direct validation.
Mitochondrial uncoupler Oral bioavailability Furazanopyrazine

2-Methylfuro[3,4-b]pyrazine-5,7-dione Application Scenarios


Methyl Effect on Permeability and Target Engagement

When a hit derived from the parent furo[3,4‑b]pyrazine‑5,7‑dione scaffold shows promising biochemical activity but poor cellular potency, procurement of the 2‑methyl analog is warranted. The +0.5 logP shift (XLogP3 from −0.3 to 0.2) [1] may improve passive membrane permeability without altering TPSA (69.2 Ų for both compounds) [2], allowing the medicinal chemist to test whether the observed activity gap is permeability‑limited.

SAR Library Expansion via the Methyl Handle

The single methyl group at position 2 provides a unique aliphatic functionalisation site that is absent in the parent scaffold [3]. Researchers can oxidise the methyl group to a hydroxymethyl or carboxylic acid, or employ C–H activation chemistries to install diverse functionality, generating SAR libraries around the furopyrazine core more efficiently than de novo synthesis of each analogue.

Mitochondrial Uncoupler Discovery Inspired by Furazanopyrazines

Given the oral bioavailability and mitochondrial‑targeting activity of the furazano[3,4‑b]pyrazine BAM15 [4], 2‑methylfuro[3,4‑b]pyrazine‑5,7‑dione can serve as a structurally distinct but scaffold‑adjacent starting point for discovering new uncouplers with potentially differentiated safety or potency profiles. The furan‑containing scaffold may exhibit altered metabolic stability relative to the furazan series.

Specialty Chemical Synthesis with a Mono-Methylated Anhydride

The electron‑deficient aromatic system and anhydride functionality make this compound suitable as a reactive intermediate for constructing nitrogen‑rich heterocycles, ligands, or metal‑organic frameworks. Its single methyl substituent offers a defined modification relative to the parent anhydride [1][2], which can be critical when the end application demands precise stoichiometric or steric control.

Application
Selection Property
Validation Focus
Permeability-limited hit expansion
+0.5 logP shift without TPSA penalty
Cell-based activity comparison vs. parent scaffold
SAR library construction
Single latent aliphatic handle for derivatisation
C-H functionalisation or oxidation method context
Mitochondrial uncoupler discovery
Scaffold-adjacent to orally active furazanopyrazines
Mitochondrial respiration endpoint and metabolic stability
Specialty anhydride building block
Defined mono-methyl modification on electron-deficient core
Stoichiometric and steric control in heterocycle synthesis

Technical Documentation Hub

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21 linked technical documents
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